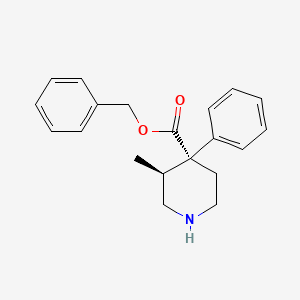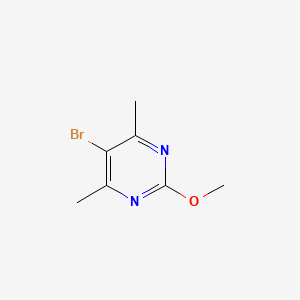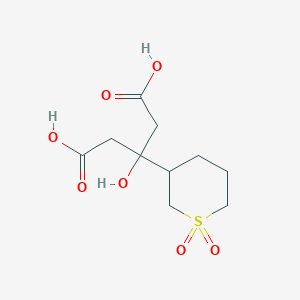amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
Verapamil Hydrochloride Imp. O (EP); Verapamil Imp. O (EP); (2RS)-2-(3,4-Dimethoxyphenyl)-5-[2-[2-(3,4-dimethoxy-phenyl)ethyl](methyl)amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verapamil Hydrochloride is a calcium channel blocker used primarily in the treatment of hypertension, angina, and certain types of arrhythmias . The impurity O is a byproduct or related compound that can be present in pharmaceutical formulations of Verapamil Hydrochloride.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Verapamil Hydrochloride Impurity O involves multiple steps, starting from the basic chemical structure of Verapamil. The synthetic route typically includes the following steps:
Formation of the base structure: The initial step involves the formation of the base structure, which includes the 3,4-dimethoxyphenyl group.
Addition of side chains: The next step involves the addition of the side chains, including the 2-propylpentane-nitrile group.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of Verapamil Hydrochloride Impurity O follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to synthesize the compound.
Purification: The compound is then purified using techniques such as crystallization and chromatography.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Verapamil Hydrochloride Impurity O undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives: Such as 3,4-dimethoxybenzoic acid.
Reduced derivatives: Such as 3,4-dimethoxyphenethylamine.
Substituted derivatives: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Verapamil Hydrochloride Impurity O has several scientific research applications, including:
Pharmaceutical research: Used as a reference standard in the quality control of Verapamil Hydrochloride formulations.
Chemical research: Studied for its chemical properties and reactions.
Biological research: Investigated for its potential biological activities and interactions with biological systems
Mecanismo De Acción
The mechanism of action of Verapamil Hydrochloride Impurity O is related to its parent compound, Verapamil Hydrochloride. Verapamil Hydrochloride works by inhibiting the influx of calcium ions through L-type calcium channels in the heart and blood vessels. This leads to a decrease in heart rate, relaxation of blood vessels, and a reduction in blood pressure . The exact molecular targets and pathways for the impurity O are not well-studied, but it is likely to have similar effects due to its structural similarity to Verapamil Hydrochloride.
Comparación Con Compuestos Similares
Verapamil Hydrochloride Impurity O can be compared with other similar compounds, such as:
Verapamil Hydrochloride: The parent compound, used in the treatment of cardiovascular diseases.
Diltiazem: Another calcium channel blocker with similar uses.
Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness
The uniqueness of Verapamil Hydrochloride Impurity O lies in its specific structure and its role as an impurity in Verapamil Hydrochloride formulations. It serves as a marker for the quality control of pharmaceutical products and provides insights into the chemical behavior of Verapamil Hydrochloride .
Propiedades
Fórmula molecular |
C27H39ClN2O4 |
|---|---|
Peso molecular |
491.1 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-7-14-27(20-28,22-10-12-24(31-4)26(19-22)33-6)15-8-16-29(2)17-13-21-9-11-23(30-3)25(18-21)32-5;/h9-12,18-19H,7-8,13-17H2,1-6H3;1H |
Clave InChI |
YWXHWWLTEFJWCW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




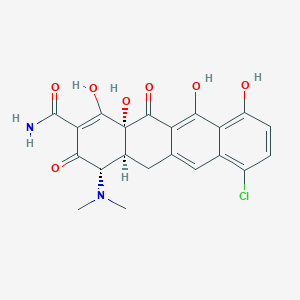
![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
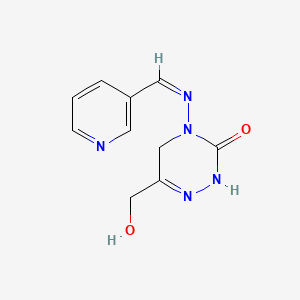
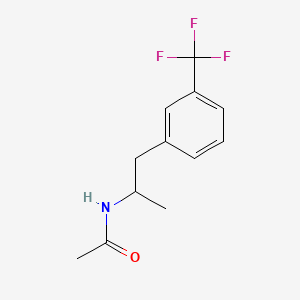
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)

![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
